molecular formula C11H15ClO2 B8425571 3-(3-Chloro-4-hydroxyphenyl)-3-pentanol

3-(3-Chloro-4-hydroxyphenyl)-3-pentanol

Cat. No. B8425571
M. Wt: 214.69 g/mol
InChI Key: PCWWCXJIIRUJDN-UHFFFAOYSA-N
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Patent
US07566803B2

Procedure details

To a solution of methyl 3-chloro-4-hydroxybenzoate (25.0 g, 133 mmol) in THF (250 mL) is added dropwise 1.0 M ethylmagnesium bromide/THF (442 mL, 442 mmol) at a rate maintaining the temperature below 27° C. The brownish grey reaction is stirred for 72 h. The reaction mixture is cooled in an ice bath and quenched with satd ammonium chloride (1 ml portions) until evolution of ethane subsides. Additional satd NH4Cl solution is added (total of 50 mL) and the mixture is concentrated to remove most of the THF. The residue is added to water and ether, filtered through diatomaceous earth, and partitioned. The organic layer is washed with brine (3×), MgSO4 dried, and concentrated to give the title compound (28.6 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
ethylmagnesium bromide THF
Quantity
442 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7]C)=O.[CH2:13]([Mg]Br)[CH3:14].[CH2:17]1COC[CH2:18]1>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([OH:7])([CH2:13][CH3:14])[CH2:17][CH3:18])[CH:9]=[CH:10][C:11]=1[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1O
Name
ethylmagnesium bromide THF
Quantity
442 mL
Type
reactant
Smiles
C(C)[Mg]Br.C1CCOC1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 27° C
CUSTOM
Type
CUSTOM
Details
The brownish grey reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with satd ammonium chloride (1 ml portions) until evolution of ethane subsides
ADDITION
Type
ADDITION
Details
Additional satd NH4Cl solution is added (total of 50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
ADDITION
Type
ADDITION
Details
The residue is added to water and ether
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic layer is washed with brine (3×), MgSO4
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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